A Technical Guide to Glyoxylic Acid Monohydrate in Chemical Synthesis
A Technical Guide to Glyoxylic Acid Monohydrate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glyoxylic acid monohydrate, a versatile C2 building block, serves as a cornerstone in a multitude of synthetic transformations, ranging from multicomponent reactions to the synthesis of key pharmaceutical intermediates. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of reactivity, making it an invaluable tool for the modern chemist. This technical guide provides an in-depth overview of the chemical properties of glyoxylic acid monohydrate and its application in several key synthetic reactions.
Core Chemical and Physical Properties
Glyoxylic acid monohydrate is a white crystalline solid that is highly soluble in water and soluble in alcohols. In aqueous solutions, it exists in equilibrium with its hydrate (B1144303) form, 2,2-dihydroxyacetic acid. This equilibrium is a crucial aspect of its reactivity.[1]
Table 1: Physicochemical Properties of Glyoxylic Acid Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [2] |
| Molecular Weight | 92.05 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 49-52 °C | [4] |
| Boiling Point | 100 °C (decomposes) | [4] |
| pKa | 3.18 - 3.32 | [1] |
| Solubility | Freely soluble in water; soluble in ethanol, diethyl ether, and dimethyl sulfoxide; insoluble in esters and aromatic solvents. | [3] |
Table 2: Spectroscopic Data for Glyoxylic Acid Monohydrate
| Spectroscopic Technique | Key Data | Reference |
| FT-IR (cm⁻¹) | Conforms to standard spectra, indicating the presence of O-H, C=O, and C-O stretching vibrations. | [5][6] |
| ¹H NMR (D₂O, ppm) | δ 5.06 (s, 1H), δ 9.39 (minor, aldehyde proton) | [7][8][9][10] |
| ¹³C NMR (D₂O, ppm) | δ 90.76 (hydrated carbonyl), δ 179.50 (carboxylic acid) | [7][10][11][12][13] |
| Mass Spectrometry | Molecular Ion (M-H)⁻ at m/z 91.04 | [14][15][16] |
Applications in Key Synthetic Reactions
Glyoxylic acid monohydrate's unique structure makes it a valuable reagent in various named reactions, often serving as a bifunctional building block to construct complex molecular architectures.
Friedel-Crafts Type Reaction: Synthesis of 4-Hydroxyphenylacetic Acid
A prominent application of glyoxylic acid monohydrate is in the synthesis of 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like atenolol. This reaction proceeds via an electrophilic aromatic substitution of phenol (B47542) with glyoxylic acid to form 4-hydroxymandelic acid, which is subsequently reduced.
Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid
-
In a suitable reaction vessel, dissolve phenol and an alkali in an aqueous medium.
-
Add glyoxylic acid to the solution.
-
Heat the reaction mixture to a temperature between 40°C and 70°C.[3]
-
After the reaction is complete, cool the mixture and acidify it.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-hydroxymandelic acid.
-
The crude product can be further purified by recrystallization.
The subsequent reduction of 4-hydroxymandelic acid to 4-hydroxyphenylacetic acid can be achieved through catalytic hydrogenation.[3]
Multicomponent Reactions
Glyoxylic acid monohydrate is an effective component in various multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex molecules in a single step.
Biginelli Reaction:
While traditionally employing simple aldehydes, the use of glyoxylic acid in the Biginelli reaction offers a pathway to dihydropyrimidinones bearing a carboxylic acid moiety, which can be further functionalized. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.
Mannich Reaction:
In the Mannich reaction, glyoxylic acid can act as the aldehyde component, reacting with an amine and a compound containing an active hydrogen to form β-amino carbonyl compounds. The presence of the carboxylic acid group can influence the reactivity and solubility of the resulting Mannich base.
Hantzsch Pyridine Synthesis:
The Hantzsch synthesis, a classic MCR for the preparation of dihydropyridines, typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[15] The incorporation of glyoxylic acid introduces a carboxylic acid functional group into the dihydropyridine (B1217469) ring, opening avenues for further derivatization.
Reaction Mechanisms and Logical Relationships
The reactivity of glyoxylic acid monohydrate in these syntheses is governed by the interplay of its aldehyde and carboxylic acid functionalities. The following diagrams illustrate the general experimental workflow and the logical relationships of its reactivity in key named reactions.
Caption: General experimental workflow for syntheses involving glyoxylic acid monohydrate.
Caption: Logical relationships of glyoxylic acid monohydrate's reactivity in key named reactions.
Conclusion
Glyoxylic acid monohydrate is a powerful and versatile reagent in organic synthesis, offering access to a wide array of valuable chemical entities. Its dual functionality provides a unique platform for the construction of complex molecules through both classical and modern synthetic methodologies. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in research, development, and industrial applications.
References
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- 16. Glyoxylic acid, TBDMS derivative [webbook.nist.gov]
